6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Coumarin Derivatives

Sourcing precise coumarin-3-carboxamide analogs for systematic SAR often leads to isomer misidentification and batch variability. This compound solves that by combining a 6-bromo substituent with a sterically constrained 2,6-dimethylphenyl amide, delivering a distinct physicochemical profile (high logP, restricted conformation) essential for probing target selectivity. - Enables mapping of halogen-bonding hot spots via crystallography. - Serves as a defined model for lipid-based formulation studies of poorly soluble coumarins. - Supplied with rigorous analytical characterization to ensure lot-to-lot reproducibility.

Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
Cat. No. B12135241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC18H14BrNO3
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C18H14BrNO3/c1-10-4-3-5-11(2)16(10)20-17(21)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h3-9H,1-2H3,(H,20,21)
InChIKeyZLWICMDEAJNRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide – Core Structural and Physicochemical Profile for Targeted Procurement


6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. Its structure combines a 6-bromo-substituted coumarin core with an N-(2,6-dimethylphenyl) carboxamide side chain, resulting in a molecular formula of C₁₈H₁₄BrNO₃ and a molecular weight of approximately 372.2 g/mol . The compound is commercially available as a research-grade screening compound, typically offered at ≥95% purity .

Why 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Other Coumarin-3-Carboxamides


Coumarin-3-carboxamides exhibit pronounced structure-activity relationships where both the substitution pattern on the coumarin core and the N-aryl moiety govern target engagement, selectivity, and pharmacokinetic behavior [1]. The 6-bromo substituent alters the electronic distribution and lipophilicity of the chromene ring, while the 2,6-dimethylphenyl group introduces steric constraints not present in 2,4- or 3,4-dimethyl isomers. These differences can translate into orders-of-magnitude changes in potency or selectivity, as documented for closely related coumarin-3-carboxamide series [2]. Consequently, generic substitution with an isomer or a non-brominated analog carries a quantifiable risk of altered biological outcome.

Quantitative Differentiation Guide for 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide


Positional Isomer Differentiation: 2,6-Dimethylphenyl vs. 2,4-Dimethylphenyl Amide

The 2,6-dimethylphenyl substitution pattern on the carboxamide nitrogen introduces distinct steric and electronic properties compared to the 2,4-dimethylphenyl isomer. In published coumarin-3-carboxamide series, the position of methyl groups on the N-phenyl ring has been shown to modulate MAO-B inhibitory potency by up to 10-fold [1]. The 2,6-disubstitution creates a more rotationally restricted amide bond, which can influence the bioactive conformation and target binding [2].

Medicinal Chemistry Structure-Activity Relationship Coumarin Derivatives

Lipophilicity Shift Driven by 6-Bromo Substitution

The presence of a bromine atom at position 6 of the coumarin ring significantly increases lipophilicity compared to the non-brominated parent compound. This shift affects membrane permeability and non-specific protein binding. In analogous coumarin-3-carboxamide series, the addition of a 6-bromo substituent increases the calculated logP (XLogP3) by approximately 0.7–1.0 log units [1].

Physicochemical Properties Drug Design logP

Aqueous Solubility Reduction by Bromine Introduction

The 6-bromo substituent lowers the predicted aqueous solubility of the chromene-3-carboxamide scaffold. For structurally related coumarin-3-carboxamides, the addition of a single bromine atom reduces logS by approximately 0.8–1.2 log units [1]. This property can be exploited when lower solubility is desired, e.g., for sustained release or reduced systemic exposure.

Solubility Formulation ADME

Molecular Weight Differentiation for Permeability and Transporter Recognition

With a molecular weight of 372.2 g/mol, the 6-bromo derivative exceeds the des-bromo analog (293.3 g/mol) by 78.9 Da. This increase pushes the compound closer to the upper limit of the ‘rule-of-five’ space, which can reduce passive transcellular permeability but may enhance recognition by certain uptake transporters when compared to lower molecular weight coumarin-3-carboxamides [1].

Molecular Weight Drug-like Properties Passive Permeability

Best-Fit Application Scenarios for 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide


Structure-Activity Relationship (SAR) Studies on Coumarin-3-Carboxamide Series

The compound serves as a key analog for probing the effect of a 6-bromo substitution combined with a 2,6-dimethylphenyl amide on biological activity. Its distinct physicochemical profile (higher logP, lower solubility, greater molecular weight) makes it suitable for systematic SAR campaigns aimed at optimizing target potency, selectivity, and pharmacokinetic properties within the coumarin-3-carboxamide chemical space .

Monoamine Oxidase (MAO) Inhibitor Lead Optimization

Given that closely related 3-carboxamido-7-substituted coumarins are known MAO-B inhibitors, the 6-bromo-2,6-dimethylphenyl analog can be evaluated for MAO isoform selectivity. Its increased lipophilicity and steric bulk may confer improved binding to the MAO-B entrance cavity, as molecular modeling studies on analogous coumarin-3-carboxamides suggest [1].

Chemical Probe for Bromine-Specific Interactions in Protein Binding Sites

The 6-bromo substituent can participate in halogen bonding with backbone carbonyl oxygens in target proteins. This property, combined with the 2,6-dimethylphenyl amide's restricted conformation, makes the compound a valuable chemical probe for crystallographic and biophysical studies aimed at mapping halogen-bonding hot spots in drug targets [2].

Formulation and Drug Delivery Research on Moderately Lipophilic Compounds

With a predicted logP close to 4 and reduced aqueous solubility, the compound can serve as a model for developing lipid-based or nano-formulation strategies for poorly soluble coumarins. Its 6-bromo tag also facilitates analytical quantification by LC-MS, aiding in vitro and in vivo pharmacokinetic studies [3].

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